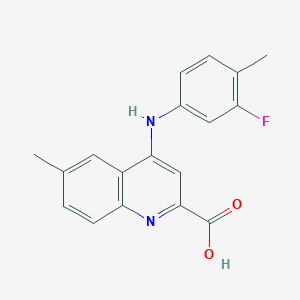

4-((3-Fluoro-4-methylphenyl)amino)-6-methylquinoline-2-carboxylic acid

Description

4-((3-Fluoro-4-methylphenyl)amino)-6-methylquinoline-2-carboxylic acid is a quinoline derivative characterized by a substituted phenylamino group at position 4, a methyl group at position 6, and a carboxylic acid moiety at position 2. Quinoline scaffolds are widely studied for their biological activities, including anticancer, antimicrobial, and enzyme inhibition effects .

Properties

IUPAC Name |

4-(3-fluoro-4-methylanilino)-6-methylquinoline-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O2/c1-10-3-6-15-13(7-10)16(9-17(21-15)18(22)23)20-12-5-4-11(2)14(19)8-12/h3-9H,1-2H3,(H,20,21)(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVYPZRXHCYBSDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=C(C=C3)C)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-((3-Fluoro-4-methylphenyl)amino)-6-methylquinoline-2-carboxylic acid is a quinoline derivative that has garnered attention due to its potential biological activities. The compound is characterized by the presence of a fluorinated aromatic ring, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C18H15FN2O2

- Molecular Weight : 310.328 g/mol

- IUPAC Name : 4-(3-fluoro-4-methylanilino)-6-methylquinoline-2-carboxylic acid

The biological activity of 4-((3-Fluoro-4-methylphenyl)amino)-6-methylquinoline-2-carboxylic acid can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Quinoline derivatives often exhibit inhibitory effects on various enzymes, including kinases and proteases, which are crucial in cellular signaling pathways.

- Antimicrobial Activity : Similar compounds have shown potential as antimicrobial agents, possibly through interference with bacterial DNA synthesis or cell wall integrity.

- Anticancer Properties : Some studies suggest that quinoline derivatives can induce apoptosis in cancer cells by activating specific signaling pathways.

Biological Activity Data

The following table summarizes the biological activities reported for 4-((3-Fluoro-4-methylphenyl)amino)-6-methylquinoline-2-carboxylic acid and related compounds:

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria | |

| Anticancer | Induces apoptosis in tumor cells | |

| Enzyme Inhibition | Modulates kinase activity |

Antimicrobial Activity

A study investigated the antimicrobial properties of various quinoline derivatives, including 4-((3-Fluoro-4-methylphenyl)amino)-6-methylquinoline-2-carboxylic acid. The compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics, suggesting its potential as an alternative antimicrobial agent.

Anticancer Potential

Research published in Cancer Letters explored the anticancer effects of quinoline derivatives on several cancer cell lines. The study found that 4-((3-Fluoro-4-methylphenyl)amino)-6-methylquinoline-2-carboxylic acid induced apoptosis in breast and lung cancer cells, with IC50 values indicating potent activity compared to control treatments. Mechanistic studies revealed that the compound activates caspase pathways, leading to programmed cell death.

Enzyme Inhibition Studies

In a series of biochemical assays, the compound was shown to inhibit specific kinases involved in cancer progression. The inhibition profile indicated a competitive mechanism, with Ki values suggesting high affinity for the target enzymes. This property positions the compound as a candidate for further development in targeted cancer therapies.

Comparison with Similar Compounds

Structural Comparison with Analogous Quinoline Derivatives

The compound’s structure can be compared to similar quinoline-2- or 4-carboxylic acids with variations in substituents, which influence physicochemical properties and biological activity. Key analogs are summarized below:

Table 1: Structural and Functional Comparison of Quinoline Derivatives

Physicochemical Properties

- Solubility : The carboxylic acid group enhances water solubility, but bulky substituents (e.g., biphenyl in NSC 368390) may reduce it unless ionized (e.g., sodium salt in NSC 368390) .

- Electronic Effects : Electron-withdrawing groups (e.g., CF₃ in ) increase acidity of the carboxylic acid, while electron-donating groups (e.g., OCH₃ in ) alter electronic distribution, affecting binding to biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.